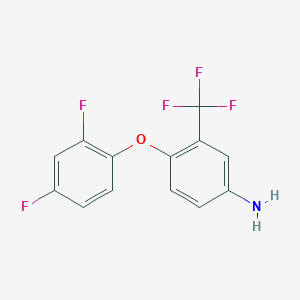
4-(2,4-Difluorophenoxy)-3-(trifluoromethyl)aniline
Overview
Description
“4-(2,4-Difluorophenoxy)-3-(trifluoromethyl)aniline” is a chemical compound . It has been used in the synthesis of cyclometalated Ir(III) complexes .
Synthesis Analysis
The compound has been used in the synthesis of cyclometalated Ir(III) complexes . These complexes were synthesized based on ligands dfppyH and pidpyH .Chemical Reactions Analysis
In the synthesis of cyclometalated Ir(III) complexes, this compound shows acid/base-induced structural transformation due to the protonation/deprotonation of their pyridyl groups and/or imidazole units .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Scientific Research Applications
Environmental Impact and Analytical Methods
Environmental Fate and Effects : The environmental fate and effects of related compounds, such as the lampricide TFM (3-trifluoromethyl-4-nitrophenol), highlight the transient effects on aquatic organisms and ecosystems, with minimal long-term toxicological risk due to non-persistence and detoxification processes. This suggests potential environmental considerations for related compounds (Hubert, 2003).
Analytical Methods for Antioxidant Activity : Understanding the antioxidant activity of compounds is crucial in various fields. The review on analytical methods used in determining antioxidant activity provides a comprehensive overview of assays that could be applied to study the antioxidant properties of related compounds (Munteanu & Apetrei, 2021).
Organic Synthesis and Fluoroalkylation
Fluoroalkylation in Aqueous Media : The progress of aqueous fluoroalkylation, important for incorporating fluorinated or fluoroalkylated groups into molecules, indicates a growing interest in developing environmentally friendly synthesis methods. This includes trifluoromethylation, difluoromethylation, and related processes, highlighting the relevance of fluoroalkyl groups in pharmaceuticals, agrochemicals, and materials science (Hai‐Xia Song et al., 2018).
Synthesis and Structural Properties : Research on the synthesis and structural properties of novel compounds, such as those involving trichloromethyl or phenyl thiazolidinones, showcases the diversity of chemical reactions and potential applications in material science and drug development. This underscores the importance of innovative synthesis pathways for compounds with complex functionalities (Issac & Tierney, 1996).
Safety and Hazards
properties
IUPAC Name |
4-(2,4-difluorophenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-7-1-3-12(10(15)5-7)20-11-4-2-8(19)6-9(11)13(16,17)18/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVZWAIJECJJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




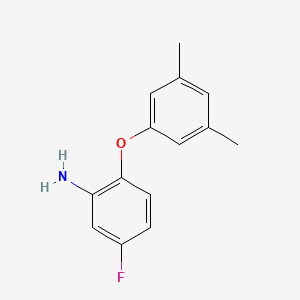
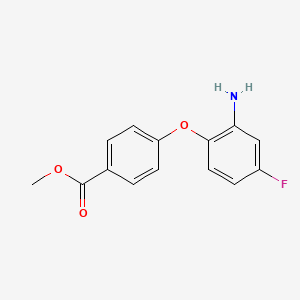
![4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B3171668.png)
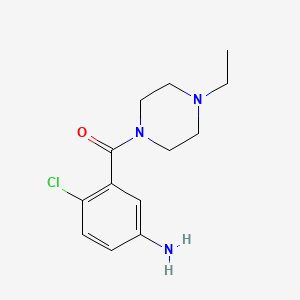

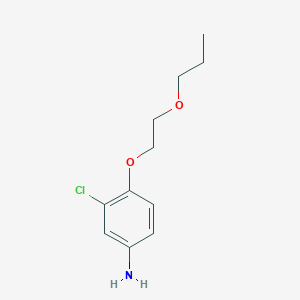

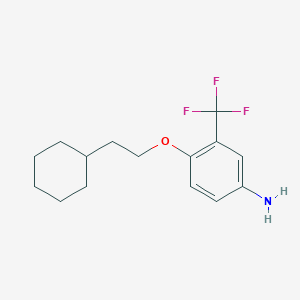
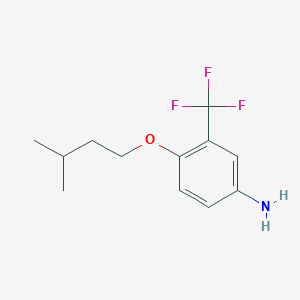
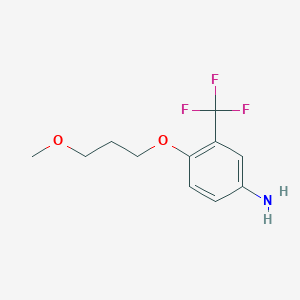
![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)

![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)